2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid
Overview
Description
The compound is a derivative of 2,4-Dichlorobenzyl alcohol , which is a mild antiseptic able to kill bacteria and viruses associated with mouth and throat infections . It’s also related to 2,4-Dichlorobenzoyl chloride , an organic building block used in the synthesis of biaryls .
Synthesis Analysis
While specific synthesis methods for “2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid” are not available, 2,4-Dichlorobenzoyl chloride has been synthesized by catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid . Another related compound, 2,4-Dichlorophenylacetic acid, has been synthesized via the carbonylation of 2,4-dichlorobenzyl chloride .Scientific Research Applications
Crystal Structure Analysis
A study by Hu Yong-zhou (2008) explored the crystal structure of a closely related compound, 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid. It revealed that this compound crystallizes in a triclinic space group with specific unit cell parameters, suggesting a stable crystalline polymorph that may enhance bioactivity and therapeutic activity (Hu Yong-zhou, 2008).
Antispermatogenic Effects
The antispermatogenic potential of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid and related derivatives has been studied. Corsi and Palazzo (1976) found that these compounds, particularly 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, showed potent activity in reducing testicular weight and inhibiting spermatogenesis (Corsi & Palazzo, 1976).
Synthesis and Characterization
Various studies have focused on synthesizing and characterizing indazole derivatives. One such study by Schmidt et al. (2006) examined the synthesis of 1.2-dimethylindazolium-3-carboxylates, which are derivatives of indazole alkaloids. These compounds were used to generate N-heterocyclic carbenes of indazole (Schmidt et al., 2006).
Chemodivergent Functionalization
Bhattacharjee et al. (2021) developed a transition-metal-free method for the chemodivergent C-3 functionalization of 2H-indazoles, demonstrating the versatility of indazole derivatives in chemical synthesis (Bhattacharjee et al., 2021).
Pharmacological Potential
Studies have examined the pharmacological potential of indazole derivatives. For instance, Gong et al. (2002) investigated the inhibition of cystic fibrosis transmembrane conductance regulator chloride channels by indazole compounds, suggesting potential applications in reproductive health and as pharmacological tools (Gong et al., 2002).
Synthesis Optimization
Efforts have been made to optimize the synthesis of indazole derivatives. Yin Jia (2014) described an improved synthesis of lonidamine, a compound based on the indazole-carboxylic acid structure, demonstrating the importance of refining synthesis methods for these compounds (Yin Jia, 2014).
Biological Impact Assessment
Research by Singh and Dominic (1983) evaluated the insensitivity of the musk shrew testis to a derivative of 2-(2,4-Dichlorobenzyl)-2H-indazole-3-carboxylic acid, providing insights into species-specific responses to these compounds (Singh & Dominic, 1983).
Future Directions
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]indazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-6-5-9(12(17)7-10)8-19-14(15(20)21)11-3-1-2-4-13(11)18-19/h1-7H,8H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHJAEVCLMBXDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(N=C2C=C1)CC3=C(C=C(C=C3)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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